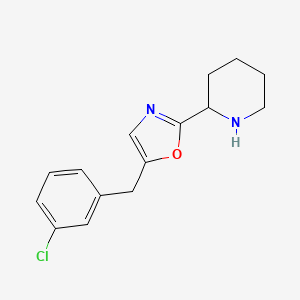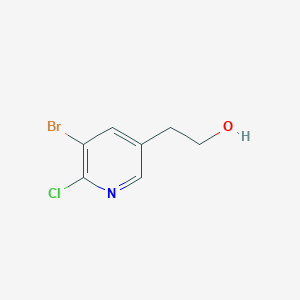
2-(5-Bromo-6-chloropyridin-3-yl)ethan-1-ol
説明
The compound 2-(5-Bromo-6-chloropyridin-3-yl)ethan-1-ol is a pyridine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and as building blocks in organic synthesis. Pyridine derivatives are often synthesized through carbon-carbon coupling reactions and can be further functionalized to produce a wide range of chemical entities .
Synthesis Analysis
The synthesis of pyridine derivatives typically involves carbon-carbon coupling reactions, as demonstrated in the synthesis of related compounds such as 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . These methods can potentially be adapted for the synthesis of 2-(5-Bromo-6-chloropyridin-3-yl)ethan-1-ol. Additionally, Schiff base reactions, as seen in the synthesis of 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, could provide insights into the synthesis of related bromo-chloro pyridine compounds .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized using single-crystal X-ray diffraction (XRD), which provides detailed information about the geometry of the molecule in the solid state. For instance, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined using XRD, revealing the presence of intermolecular hydrogen bonding and π-π interactions . These techniques could be applied to determine the molecular structure of 2-(5-Bromo-6-chloropyridin-3-yl)ethan-1-ol.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including nucleophilic substitution and coupling reactions. The reactivity of such compounds can be studied through molecular electrostatic potential (MEP) mapping, which provides insight into the sites of chemical reactivity . Additionally, the conversion of pyridine derivatives to other functionalized compounds, as shown in the synthesis of 2,6-di(pyrazol-1-yl)pyridines from 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, indicates the versatility of these molecules in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be predicted using computational methods such as density functional theory (DFT). For example, the nonlinear optical properties of certain pyridine derivatives were computed and found to be greater than those of urea, suggesting potential applications in optical materials . Spectroscopic techniques like FT-IR and UV-Vis, along with elemental analysis and NMR spectroscopy, are also used to characterize these compounds . These methods could be employed to analyze the physical and chemical properties of 2-(5-Bromo-6-chloropyridin-3-yl)ethan-1-ol.
科学的研究の応用
Computational Study of Nucleophilic Substitution Reactions
A computational study investigated the reactions between imidazole and derivatives like 2-bromo-1-(4-chlorophenyl)ethan-1-one, using Density Functional Theory calculations. This research offers insights into the chemical behavior of similar compounds (Erdogan & Erdoğan, 2019).
Amination Catalyzed by Palladium-Xantphos Complex
Research on the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex demonstrated a high yield and excellent chemoselectivity. This study is significant for understanding the chemical transformations of related compounds (Ji, Li, & Bunnelle, 2003).
Synthesis of Bromo-Pyridin-Ethanones
A study focused on synthesizing 1-(6-Bromo-pyridin-3-yl)-ethanone using a two-step reaction involving Magnesium halide exchange and nucleophilic substitution. This research contributes to the methods of synthesizing related compounds (Jin, 2015).
Chemoselective Transformations in Synthesis
Research on the synthesis of disubstituted pyridin-3-yl C-2'-deoxyribonucleosides involved chemoselective transformations of bromo-chloropyridine C-nucleosides. This study has implications for the synthesis and applications of nucleoside analogs (Kubelka, Slavětínská, Eigner, & Hocek, 2013).
Biological Activity of Pyridine Derivatives
A study synthesized new pyridine derivatives with potential biological activities. This research highlights the pharmacological potential of compounds similar to 2-(5-Bromo-6-chloropyridin-3-yl)ethan-1-ol (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Synthesis and Fungicidal Activity
A research paper reported the synthesis of substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols and their fungicidal activity, highlighting the agricultural applications of such compounds (Kuzenkov & Zakharychev, 2009).
作用機序
Safety and Hazards
This compound is classified as an Acute Tox. 4 Oral - Eye Dam. 1 . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place .
特性
IUPAC Name |
2-(5-bromo-6-chloropyridin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c8-6-3-5(1-2-11)4-10-7(6)9/h3-4,11H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREJXGNTVANSDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289393 | |
| Record name | 3-Pyridineethanol, 5-bromo-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-6-chloropyridin-3-yl)ethan-1-ol | |
CAS RN |
2007919-90-4 | |
| Record name | 3-Pyridineethanol, 5-bromo-6-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007919-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridineethanol, 5-bromo-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



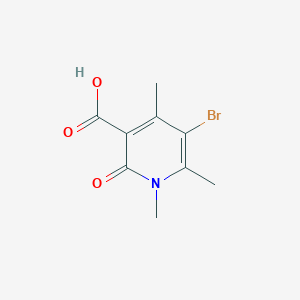
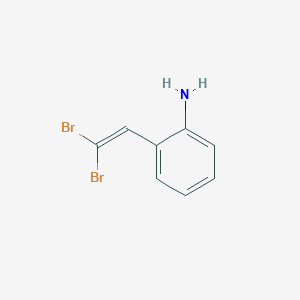
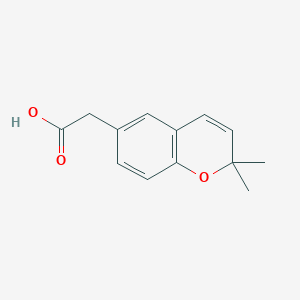
![5-[4-(4-Chlorophenoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3032418.png)
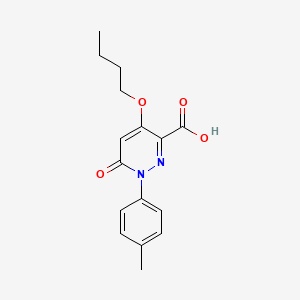
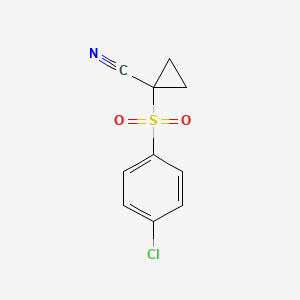

![7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide](/img/structure/B3032425.png)

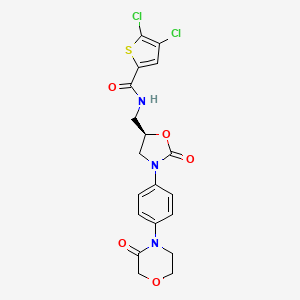
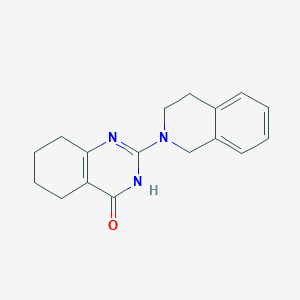
![1-[[3-Oxo-3-[2-(phenylcarbamothioyl)hydrazinyl]propanoyl]amino]-3-phenylthiourea](/img/structure/B3032435.png)
